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Compound of Interest

alpha,alpha-Dimethyl-gamma-
Compound Name:
butyrolactone

cat. No.: B1220169

This technical guide provides a comprehensive overview of the core characteristics of 2,2-
dimethyl-gamma-butyrolactone, also known as 3,3-dimethyloxolan-2-one. The information is
tailored for researchers, scientists, and professionals in the field of drug development, offering
a consolidated resource on its properties, synthesis, and reactivity.

Core Characteristics and Physical Properties

2,2-dimethyl-gamma-butyrolactone is a heterocyclic organic compound and a derivative of
gamma-butyrolactone (GBL). The introduction of two methyl groups at the alpha-position (C2)
significantly influences its physical and chemical properties compared to the parent GBL.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-gamma-butyrolactone
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Property Value Source/Notes

IUPAC Name 3,3-dimethyloxolan-2-one

Synonyms a,a-dimethyl-y-butyrolactone

CAS Number 3709-08-8

Molecular Formula CeH1002 [1]

Molecular Weight 114.14 g/mol [1]

Appearance Colorless liquid (predicted) inferred from related
compounds

Boiling Point 194 °C at 27 mmHg [2]

Melting Point 6 °C [2]

Density 0.995 g/cm?3 [2]

Synthesis Methodologies

The synthesis of 2,2-dimethyl-gamma-butyrolactone can be approached through several
established organic chemistry reactions. While specific, detailed protocols for this exact
molecule are not readily available in the searched literature, the following methodologies for
substituted y-butyrolactones can be adapted.

Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of 3-hydroxy esters, which can
subsequently undergo lactonization to form y-butyrolactones. To synthesize the 2,2-dimethyl
derivative, acetone would serve as the ketone, and an ester of a 2-bromo- or 2-iodoacetic acid
would be used.

Experimental Protocol (Adapted):

» Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser,
dropping funnel, and mechanical stirrer, add zinc dust. Activate the zinc by stirring with a
small amount of iodine in anhydrous diethyl ether until the color of iodine disappears.
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o Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of
ethyl 2-bromoacetate in anhydrous diethyl ether dropwise from the dropping funnel. The
reaction is initiated by gentle warming, and the mixture is then refluxed until most of the zinc

is consumed.

o Reaction with Acetone: Cool the freshly prepared Reformatsky reagent to 0 °C. Add a
solution of anhydrous acetone in diethyl ether dropwise.

o Work-up and Lactonization: After the addition is complete, stir the reaction mixture at room
temperature for several hours. Quench the reaction by the slow addition of saturated
agueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous
layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The resulting 3-hydroxy ester can be purified or directly
subjected to acid-catalyzed lactonization (e.g., by heating with a catalytic amount of p-
toluenesulfonic acid in a suitable solvent) to yield 2,2-dimethyl-gamma-butyrolactone.

 Purification: Purify the final product by vacuum distillation.
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Intermediate Product

Acid-catalyzed
lactonization

+ Zinc + Acetone |
>

Ethyl 2-bromoacetate Reformatsky Reagent

B-Hydroxy Ester 2,2-dimethyl-gamma-butyrolactone
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Diagram 1: Synthesis of 2,2-dimethyl-gamma-butyrolactone via the Reformatsky reaction.

Grignard Reaction
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An alternative approach involves the use of a Grignard reagent. A plausible route would be the
reaction of a Grignard reagent derived from a protected 3-halopropanol with acetone, followed
by deprotection and cyclization. A more direct, though potentially lower-yielding, approach
could involve the reaction of a suitable Grignard reagent with ethylene oxide, followed by
oxidation and cyclization.

Experimental Protocol (Adapted):

o Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small
crystal of iodine to initiate the reaction. Add a solution of 3-bromo-1-propanol (protected as a
tetrahydropyranyl ether) in anhydrous diethyl ether dropwise to the magnesium turnings.
Reflux the mixture until the magnesium is consumed.

» Reaction with Acetone: Cool the Grignard reagent to 0 °C and add a solution of anhydrous
acetone in diethyl ether dropwise.

o Work-up and Deprotection: After the reaction is complete, quench with saturated aqueous
ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and
concentrate. Deprotect the hydroxyl group using acidic conditions.

o Cyclization: The resulting diol can be cyclized to the lactone via oxidation (e.g., using Jones
reagent), which will oxidize the primary alcohol to a carboxylic acid, followed by spontaneous
or acid-catalyzed lactonization.

 Purification: Purify the final product by vacuum distillation.
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Diagram 2: Synthesis of 2,2-dimethyl-gamma-butyrolactone via a Grignard reaction.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 2,2-dimethyl-gamma-butyrolactone is not available in the
searched literature. However, based on the known spectra of related compounds and general
principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 2,2-dimethyl-gamma-butyrolactone
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Technique Predicted Peaks/Signals

- Singlet at ~1.2 ppm (6H, two CHs groups)-
1H NMR Triplet at ~2.0 ppm (2H, -CH2-)- Triplet at ~4.2
ppm (2H, -O-CHz-)

- Signal for the two CHs carbons- Signal for the
quaternary carbon (C2)- Signal for the CH:
carbon (C3)- Signal for the -O-CH:z carbon (C4)
Signal for the carbonyl carbon (C=0)

13C NMR

- Strong absorption band around 1770 cm™1
R Spect (C=0 stretch of a five-membered lactone)- C-O
ectrosco
P Py stretching bands in the 1200-1000 cm~! region-

C-H stretching bands around 2950-2850 cm~1

- Molecular ion peak (M*) at m/z = 114-
Mass Spectrometry Fragmentation pattern may involve loss of COz,
C2Ha4, and CHs radicals.

Chemical Reactivity

The chemical reactivity of 2,2-dimethyl-gamma-butyrolactone is expected to be similar to that of
other y-butyrolactones, with some modifications due to the presence of the gem-dimethyl

group.

Hydrolysis

Like its parent compound, 2,2-dimethyl-gamma-butyrolactone is susceptible to hydrolysis under
both acidic and basic conditions to yield 4-hydroxy-2,2-dimethylbutanoic acid. The reaction is
reversible, and the equilibrium position is dependent on the pH of the solution. Basic hydrolysis
is generally irreversible due to the formation of the carboxylate salt. The gem-dimethyl group at
the a-position may sterically hinder the approach of nucleophiles to the carbonyl carbon,
potentially slowing the rate of hydrolysis compared to unsubstituted GBL.

- HO"OrOME___ | 4-hydroxy-2,2-dimethylbutanoic acid

" (acid caalysis) |

2,2-dimethyl-gamma-butyrolactone
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Diagram 3: Hydrolysis of 2,2-dimethyl-gamma-butyrolactone.

Ring-Opening Polymerization

Gamma-butyrolactones can undergo ring-opening polymerization (ROP) to form polyesters.
However, the five-membered ring of y-butyrolactone is less strained than that of larger lactones
(e.g., e-caprolactone), making its polymerization thermodynamically less favorable. The
presence of the gem-dimethyl group in 2,2-dimethyl-gamma-butyrolactone is likely to further
decrease its polymerizability due to increased steric hindrance. Polymerization, if achievable,
would likely require specific catalysts and conditions.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or
associated signaling pathways of 2,2-dimethyl-gamma-butyrolactone. The parent compound, y-
butyrolactone (GBL), is known to be a prodrug for y-hydroxybutyric acid (GHB), a
neurotransmitter and a psychoactive drug. It is plausible that 2,2-dimethyl-gamma-
butyrolactone could also be hydrolyzed in vivo to its corresponding hydroxy acid, but its
pharmacological activity would depend on the interaction of this metabolite with biological
targets, which has not been documented. Further research would be required to elucidate any
potential biological effects.

Conclusion

2,2-dimethyl-gamma-butyrolactone is a derivative of y-butyrolactone with distinct physical
properties conferred by the gem-dimethyl substitution. Its synthesis can be achieved through
established methods such as the Reformatsky and Grignard reactions. While specific
experimental and biological data are limited, its chemical behavior can be largely predicted
from the known reactivity of y-lactones. This guide provides a foundational understanding for
researchers interested in the synthesis and potential applications of this and related substituted
lactones. Further empirical studies are necessary to fully characterize its spectroscopic
properties, reactivity, and biological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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